Introduction: Positioning Pelitinib in Targeted Cancer Therapy
Introduction: Positioning Pelitinib in Targeted Cancer Therapy
An In-Depth Technical Guide to the Chemical Properties and Activity of Pelitinib, an Irreversible EGFR Inhibitor
Pelitinib, also known as EKB-569, is a second-generation, orally bioavailable small molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] As a 3-cyanoquinoline derivative, it represents a class of targeted therapeutic agents designed to overcome some of the limitations of first-generation inhibitors.[2][] Unlike reversible inhibitors, Pelitinib forms a covalent bond with its target, leading to sustained, irreversible inhibition of kinase activity.[4] This guide provides a comprehensive technical overview of Pelitinib's chemical properties, its mechanism of action, and the experimental methodologies used to characterize its potent anti-neoplastic activity, intended for researchers and professionals in drug development.
Part 1: Physicochemical Characterization of Pelitinib
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing everything from formulation to bioavailability.
Core Chemical Identity
Pelitinib is chemically defined as (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide. Its structure features a 4-anilinoquinoline core, which is crucial for its interaction with the ATP-binding pocket of EGFR, and an acrylamide side chain that acts as a Michael acceptor for covalent bond formation.
Quantitative and Physical Data
The key chemical and physical properties of Pelitinib are summarized in the table below. This data is essential for accurate preparation of stock solutions, experimental design, and interpretation of results.
| Property | Value | Source(s) |
| CAS Number | 257933-82-7 | [5] |
| Molecular Formula | C₂₄H₂₃ClFN₅O₂ | [6] |
| Molecular Weight | 467.92 g/mol | [5][6] |
| Appearance | White to off-white solid powder | [7] |
| Melting Point | 188-190°C | [7] |
| Solubility | Soluble in DMSO (≥13 mg/mL), Ethanol (to 25 mM). Insoluble in water. | [7][8] |
| Storage | Store powder at -20°C under desiccating conditions for up to 3 years. |
Field-Proven Insight on Solubility: The solubility of Pelitinib in DMSO is a critical experimental parameter. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions.[5] Moisture contamination in DMSO can significantly reduce the solubility of the compound, leading to inaccurate concentrations and variability in bioassay results. For in vivo studies, specific formulations involving PEG300, Tween80, or corn oil are often required to achieve stable solutions.[5]
Part 2: Mechanism of Action and Selectivity Profile
Irreversible Inhibition of the ErbB Family
Pelitinib exerts its therapeutic effect by potently and irreversibly inhibiting members of the ErbB (also known as HER) family of receptor tyrosine kinases.[][4][9] The primary target is EGFR (ErbB1). Upon binding of a ligand like EGF, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates downstream signaling cascades critical for cell proliferation, survival, and differentiation, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[10][]
Pelitinib functions by covalently binding to a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[12] This covalent bond formation is facilitated by the acrylamide moiety on Pelitinib, which acts as a Michael acceptor. The result is an irreversible blockade of the ATP-binding pocket, preventing autophosphorylation and subsequent activation of downstream signaling.[1][4] This interruption of oncogenic signaling leads to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.[1]
Kinase Selectivity Profile
While Pelitinib is a potent EGFR inhibitor, its activity against other kinases is a crucial aspect of its pharmacological profile. Understanding this selectivity is key to predicting both its therapeutic efficacy and potential off-target effects. Pelitinib is considered a pan-ErbB inhibitor, as it also covalently binds to and inhibits ErbB2 (HER2) and ErbB4, though with lower potency than against EGFR.[]
The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of Pelitinib against a panel of relevant kinases.
| Kinase Target | IC₅₀ Value (nM) | Source(s) |
| EGFR (ErbB1) | 38.5 | [5] |
| Src | 282 | [5] |
| MEK/ERK | 800 | [5] |
| ErbB2 (HER2) | 1255 | [5] |
| Raf | 3353 | [5] |
| c-Met | 4100 | |
| Cdk4 | >20,000 |
Expertise & Causality: The data clearly demonstrates Pelitinib's selectivity for EGFR over other kinases, including the closely related ErbB2, for which the IC₅₀ is approximately 32-fold higher. This selectivity is achieved through the specific topology of the EGFR ATP-binding pocket and the precise positioning of the Cys797 residue, which allows for efficient covalent capture by Pelitinib's reactive acrylamide group. The lower potency against other kinases suggests a reduced likelihood of off-target effects mediated by these enzymes at therapeutic concentrations designed to inhibit EGFR.
Part 3: Experimental Protocols for Characterization
To validate the inhibitory activity of Pelitinib, a series of well-established cell-based and biochemical assays are employed. The following section details a standard protocol for determining the cellular IC₅₀ of Pelitinib by assessing the inhibition of EGF-stimulated EGFR autophosphorylation.
Protocol: Cellular IC₅₀ Determination via Western Blot
This protocol is designed to quantify the concentration of Pelitinib required to inhibit EGFR autophosphorylation by 50% in a cellular context, typically using a high-EGFR expressing cell line like A431 (human epidermoid carcinoma).[5][10]
Principle: This assay leverages the ability of Pelitinib to block the kinase activity of EGFR. By treating cells with varying concentrations of the inhibitor prior to stimulating the receptor with its ligand (EGF), we can measure the reduction in phosphorylated EGFR (p-EGFR) levels using quantitative immunoblotting (Western Blot). The total EGFR level serves as a loading control, ensuring that the observed decrease in p-EGFR is due to kinase inhibition and not a reduction in total receptor protein.
Step-by-Step Methodology:
-
Cell Culture: Culture A431 cells in appropriate media until they reach approximately 80% confluency.
-
Seeding: Seed the cells into 96-well or 12-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours. This step is crucial to reduce basal levels of EGFR phosphorylation, thereby increasing the signal-to-noise ratio upon EGF stimulation.
-
Inhibitor Treatment: Prepare serial dilutions of Pelitinib in serum-free media. Treat the cells with these various concentrations for 2.5 to 3 hours.[5] Include a "vehicle control" (e.g., 0.1% DMSO) and a "no EGF" control.
-
EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells except the "no EGF" control. Incubate for 15-30 minutes at 37°C.[5]
-
Cell Lysis: Immediately place the plate on ice and wash the cells twice with cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer containing protease and phosphatase inhibitors.[5] The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is a self-validating step, essential to preserve the phosphorylation state of EGFR for accurate detection.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for the subsequent steps.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Resolve the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane overnight with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[5][8]
-
-
Re-probing for Total EGFR: To ensure the observed effects are due to inhibition of phosphorylation rather than protein degradation, strip the membrane and re-probe it with an antibody against total EGFR.[5]
-
Data Analysis: Quantify the band intensities for p-EGFR and total EGFR using densitometry software. Normalize the p-EGFR signal to the total EGFR signal for each sample. Plot the percentage of inhibition (relative to the EGF-stimulated vehicle control) against the logarithm of the Pelitinib concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion
Pelitinib is a well-characterized irreversible pan-ErbB inhibitor with potent activity against EGFR. Its defined chemical properties, covalent mechanism of action, and high selectivity make it a valuable tool for cancer research and a candidate for targeted therapy. The methodologies described herein provide a robust framework for researchers to investigate its biological effects and to screen for novel kinase inhibitors. Adherence to these detailed protocols, with an understanding of the causality behind each step, is paramount for generating reliable and reproducible data in the field of drug discovery.
References
-
EMBL-EBI. (n.d.). Compound: PELITINIB (CHEMBL607707). ChEMBL. Retrieved from [Link]
-
Massive Bio. (2026, January 10). Pelitinib: Mechanism of Action and Therapeutic Applications. Retrieved from [Link]
-
Tocris Bioscience. (n.d.). Pelitinib | EGFR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pelitinib. PubChem Compound Database. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pelitinib | Ligand page. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pelitinib | Ligand page. Retrieved from [Link]
-
Inxight Drugs. (n.d.). PELITINIB. Retrieved from [Link]
-
ResearchGate. (n.d.). Target proteins profiling of irreversible kinase inhibitor pelitinib and discovery of degradation of PRDX4 by label free chemoproteomics | Request PDF. Retrieved from [Link]
-
To, K. K. W., et al. (2015). Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer. British Journal of Pharmacology, 172(16), 4089-106. Retrieved from [Link]
-
Kang, J., et al. (2023). Target proteins profiling of irreversible kinase inhibitor pelitinib and discovery of degradation of PRDX4 by label free chemoproteomics. Journal of Pharmaceutical and Biomedical Analysis, 230, 115398. Retrieved from [Link]
-
Aravindan, N., et al. (2013). EGFR tyrosine kinase inhibitor pelitinib regulates radiation-induced p65-dependent telomerase activation in squamous cell carcinoma. Radiation Research, 179(3), 304-12. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of selected EGFR inhibitors. Retrieved from [Link]
-
Liu, Q., et al. (2017). Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode. Oncotarget, 8(52), 89937-89951. Retrieved from [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Compound: PELITINIB (CHEMBL607707) - ChEMBL [ebi.ac.uk]
- 7. Pelitinib - LKT Labs [lktlabs.com]
- 8. Pelitinib | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
